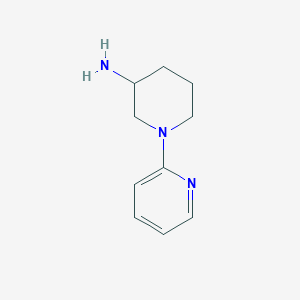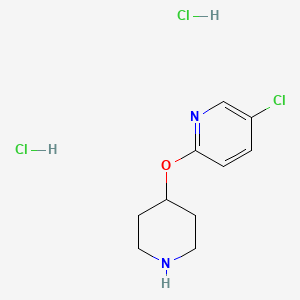
2-甲氧基-4-(4-(4-甲基哌嗪-1-基)哌啶-1-基)苯胺
概述
描述
2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is a unique chemical compound with the empirical formula C17H28N4O and a molecular weight of 304.43 . It is provided to early discovery researchers as part of a collection of unique chemicals . This compound is an intermediate of Brigatinib, a medicine used to treat cancer that suppresses the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOc1cc (ccc1N)N2CCC (CC2)N3CCN (C)CC3 and the InChI string 1S/C17H28N4O/c1-19-9-11-21 (12-10-19)14-5-7-20 (8-6-14)15-3-4-16 (18)17 (13-15)22-2/h3-4,13-14H,5-12,18H2,1-2H3 . These strings provide a text representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid . Its empirical formula is C17H28N4O and it has a molecular weight of 304.43 . More specific physical and chemical properties may be found in specialized chemical literature or databases.科学研究应用
1. 生物活性化合物合成
2-甲氧基-4-(4-(4-甲基哌嗪-1-基)哌啶-1-基)苯胺参与了与哌嗪一起合成新的曼尼希碱,展现出细胞毒性/抗癌和碳酸酐酶(CA)抑制效果。这些合成化合物,包括带有N-甲基哌嗪的变体,已显示出作为进一步设计和评估生物活性研究中的主导化合物的潜力(Gul et al., 2019)。
2. 药物开发中的多形性
这种化合物,也被称为ASP3026,在药物开发中用作融合蛋白EML4-ALK的选择性抑制剂。其多形性形式,如A01、A02、A03、A04和A05,已被研究其稳定性和适用性,以设计固体制剂。在制药行业中控制多形性形式对于确保药物生产的一致性和功效至关重要(Takeguchi et al., 2015)。
3. 低氧细胞毒性剂
该化合物已被纳入合成新的喹诺啉腈1,4-二-N-氧化物衍生物。这些衍生物显示出作为低氧细胞毒性剂的潜力,某些变体显示出显著的效力。在开发新的癌症治疗方法的背景下,这种应用是相关的(Ortega et al., 2000)。
4. 抗生素和抗真菌药物的前导化合物
研究已经探索了与2-甲氧基-4-(4-(4-甲基哌嗪-1-基)哌啶-1-基)苯胺结构相关的化合物,用于其抗生素和抗真菌活性。这些研究有助于开发新的抗微生物药物,特别是针对耐药菌株(Baker et al., 2022)。
5. 抗惊厥特性
用与这种化学物质相关的结构合成的化合物已被评估其抗惊厥活性。这项研究对于开发治疗癫痫和其他癫痫症状的新疗法具有重要意义(Obniska & Zagórska, 2003)。
6. Sigma受体配体
该化合物及其衍生物被研究其作为sigma受体配体的作用。这些受体在神经学和药理学中具有重要意义,了解它们的相互作用可以导致开发用于各种神经系统疾病的新药物(Berardi et al., 2005)。
安全和危害
作用机制
Target of Action
The primary targets of 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline are the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) . These proteins play crucial roles in cell signaling pathways that regulate cell growth, survival, and differentiation.
Mode of Action
2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline interacts with its targets, EGFR and ALK, by binding to their active sites. This binding inhibits the activation of these proteins, thereby preventing the downstream signaling cascades that lead to uncontrolled cell proliferation .
Biochemical Pathways
The compound affects the EGFR and ALK signaling pathways. By inhibiting these proteins, 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline disrupts the downstream effects of these pathways, which include cell growth, survival, and differentiation .
Result of Action
The molecular and cellular effects of 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline’s action include the inhibition of cell growth and proliferation, as well as the induction of cell death in cells that overexpress EGFR and ALK .
生化分析
Biochemical Properties
2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) . These enzymes are crucial for cell signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these enzymes, 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline can disrupt these pathways, leading to the suppression of cancer cell growth.
Cellular Effects
The effects of 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, by inhibiting EGFR and ALK, it can prevent the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to reduced cancer cell growth and increased apoptosis (programmed cell death).
Molecular Mechanism
At the molecular level, 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of EGFR and ALK, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the transmission of growth and survival signals within the cell. Additionally, this compound can induce changes in gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of cancer cell growth and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline vary with different dosages in animal models. At lower doses, this compound effectively inhibits cancer cell growth without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including damage to normal cells and tissues. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing harm.
Metabolic Pathways
2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be further processed or excreted from the body. The interaction of this compound with specific enzymes and cofactors can influence metabolic flux and metabolite levels, affecting its overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound within target cells, ensuring its effective distribution to sites of action. The compound’s localization and accumulation can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is essential for its activity and function . This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization to these sites allows it to interact with target biomolecules and exert its inhibitory effects on EGFR and ALK, leading to the suppression of cancer cell growth.
属性
IUPAC Name |
2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-19-9-11-21(12-10-19)14-5-7-20(8-6-14)15-3-4-16(18)17(13-15)22-2/h3-4,13-14H,5-12,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQZQPCYVLHWRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672152 | |
| Record name | 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761440-75-9 | |
| Record name | 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1418775.png)

![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde](/img/structure/B1418778.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1418781.png)
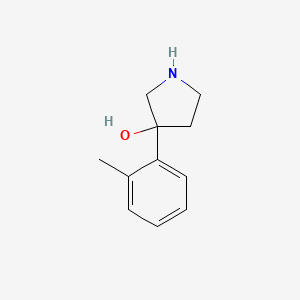
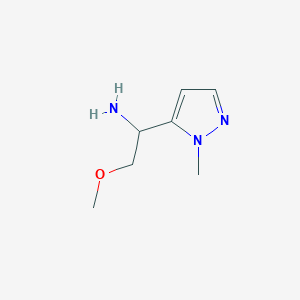
![1-[5-(Tetrahydrofuran-2-YL)-1,2,4-oxadiazol-3-YL]methanamine](/img/structure/B1418784.png)
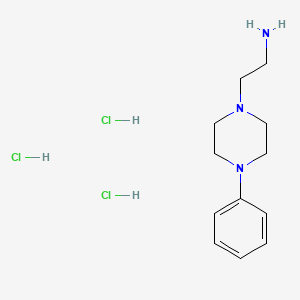
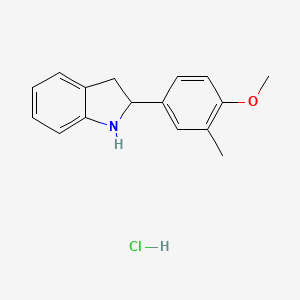
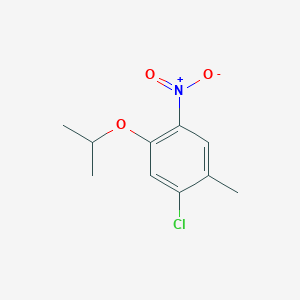
![tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B1418792.png)
